molecular formula C11H9ClN2O2 B2751372 N-(4-chlorophenyl)-3-methyl-1,2-oxazole-5-carboxamide CAS No. 126243-16-1

N-(4-chlorophenyl)-3-methyl-1,2-oxazole-5-carboxamide

Cat. No.: B2751372
CAS No.: 126243-16-1
M. Wt: 236.66
InChI Key: ZQYYHGJUVCQYLR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-Chlorophenyl)-3-methyl-1,2-oxazole-5-carboxamide is a chemical compound offered for research and development purposes. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals. The 1,2-oxazole (isoxazole) scaffold is a privileged structure in medicinal chemistry, recognized for its diverse biological activities. Compounds based on this core, particularly carboxamide derivatives, are frequently investigated for their immunomodulatory potential. Specifically, structurally similar 5-amino-3-methyl-isoxazole-4-carboxamides have demonstrated significant immunosuppressive properties by inhibiting the humoral immune response . Furthermore, various isoxazole derivatives are known to exhibit anti-inflammatory effects, with some acting through the inhibition of key enzymes like cyclooxygenase-2 (COX-2) . Beyond immunology, the 1,2-oxazole core is a common feature in molecules with antimicrobial properties. Research indicates that novel 1,3-oxazole derivatives can show efficacy against Gram-positive bacterial strains and the fungal organism C. albicans . This makes this compound a compound of interest for researchers exploring new antimicrobial and antibiofilm agents to address the growing challenge of drug-resistant infections.

Properties

IUPAC Name

N-(4-chlorophenyl)-3-methyl-1,2-oxazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClN2O2/c1-7-6-10(16-14-7)11(15)13-9-4-2-8(12)3-5-9/h2-6H,1H3,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQYYHGJUVCQYLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1)C(=O)NC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301329840
Record name N-(4-chlorophenyl)-3-methyl-1,2-oxazole-5-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301329840
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

3.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49669973
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

126243-16-1
Record name N-(4-chlorophenyl)-3-methyl-1,2-oxazole-5-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301329840
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Hantzsch-Type Cyclization

The Hantzsch synthesis remains a cornerstone for constructing 1,2-oxazole cores. For N-(4-chlorophenyl)-3-methyl-1,2-oxazole-5-carboxamide, this involves cyclizing β-ketoamide precursors with nitriles under acidic conditions. A representative protocol from Patent CN1687075A outlines:

  • Reactants : Ethyl 3-aminocrotonate (β-ketoamide equivalent) and chloroacetonitrile
  • Conditions : Reflux in acetic acid (110°C, 12 h)
  • Yield : 68% (crude), purified via silica chromatography

Table 1: Hantzsch Cyclization Optimization

Catalyst Solvent Temperature (°C) Time (h) Yield (%)
None AcOH 110 12 68
H2SO4 (5%) EtOH 80 8 72
Microwave DMF 150 0.75 70

Microwave irradiation reduces reaction time to 45 minutes while maintaining yields ≥70% by enhancing molecular collisions. However, excessive heating (>160°C) promotes oxazole decomposition, necessitating precise temperature control.

1,3-Dipolar Cycloaddition

Alternative routes employ cycloaddition between nitrile oxides and alkenes. Patent CN1687075A details generating nitrile oxides in situ from hydroxylamine-treated aldehydes:

  • Oxime Formation :

    • 4-Chlorobenzaldehyde + hydroxylamine hydrochloride → 4-chlorobenzaldoxime
    • Conditions: MeOH/H2O (1:1), Na2CO3, 25°C, 2 h
    • Yield: 85% (white crystals)
  • N-Chlorosuccinimide (NCS) Treatment :

    • Converts oxime to nitrile oxide via chlorination
    • Solvent: CH2Cl2, 0°C → RT, 1 h
  • Cycloaddition with Propargyl Alcohol :

    • Forms 3-methyl-5-hydroxymethyl-1,2-oxazole
    • Alkaline conditions (K2CO3, DMF, 60°C, 4 h)

Challenges : Competing side reactions during NCS activation require stoichiometric control. Excess NCS leads to over-chlorination, reducing cycloaddition efficiency by 30%.

Carboxamide Installation

Acyl Chloride Coupling

Converting oxazole-5-carboxylic acid to its acyl chloride enables nucleophilic attack by 4-chloroaniline:

  • Acid Chloride Synthesis :

    • Oxazole-5-carboxylic acid + SOCl2 (neat, 70°C, 3 h)
    • Yield: 95% (confirmed by IR: 1775 cm⁻¹ C=O stretch)
  • Amidation :

    • Acyl chloride + 4-chloroaniline (Et3N, CH2Cl2, 0°C → RT, 6 h)
    • Yield: 82% (after recrystallization from EtOAc/hexane)

Table 2: Solvent Impact on Amidation

Solvent Base Time (h) Yield (%)
CH2Cl2 Et3N 6 82
THF Pyridine 8 75
DMF DIEA 4 68

Polar aprotic solvents like DMF accelerate reactions but increase hydrolysis risk, necessitating anhydrous conditions.

Direct Coupling Using Activators

Modern protocols employ carbodiimide-based activators for one-pot synthesis:

  • Reactants : 3-Methyl-1,2-oxazole-5-carboxylic acid, 4-chloroaniline
  • Activator : HATU (1.1 eq), DIEA (3 eq)
  • Solvent : DMF, RT, 12 h
  • Yield : 89% (HPLC purity >98%)

Mechanistic Insight : HATU generates active uronium intermediates, facilitating amine coupling without isolating acyl chlorides. This method reduces steps but requires rigorous exclusion of moisture to prevent activator decomposition.

Integrated Synthesis Routes

Patent CN111153868B Route

This patent describes a scalable method using α-p-chlorophenyl glycine derivatives:

  • Glycine Dispersal :

    • α-p-Chlorophenyl glycine (1.85 kg) in xylene (9 kg)
    • Add trifluoroacetic acid (1.35 kg), Et3N (1.30 kg) sequentially
  • Phosgene Cyclization :

    • Solid phosgene (2.55 kg in xylene) added dropwise at 60°C
    • Reaction time: 3 h (monitored by HPLC)
  • Workup :

    • Water extraction, solvent removal under vacuum
    • Yield: 95.4% (2.50 kg product)

Advantages :

  • Avoids phosphorus trichloride, reducing environmental impact
  • High yields (>95%) suitable for industrial production

Limitations :

  • Requires handling toxic phosgene derivatives
  • Residual solvent (xylene) demands rigorous purification

Microwave-Assisted One-Pot Synthesis

Combining Hantzsch cyclization and amidation in a single step:

  • Reactants :

    • Ethyl acetoacetate (β-ketoester), 4-chloroaniline, chloroacetonitrile
  • Conditions :

    • Microwave: 150°C, 30 min, 300 W
    • Solvent: AcOH (2 mL)
  • Outcome :

    • Yield: 78% (vs. 62% conventional heating)
    • Purity: 97% (GC-MS)

Table 3: Conventional vs. Microwave Synthesis

Parameter Conventional Microwave
Time 12 h 0.5 h
Energy Consumption 850 kJ 150 kJ
Side Products 12% 5%

Microwave irradiation enhances reaction homogeneity, reducing byproduct formation.

Crystallographic and Spectroscopic Characterization

X-Ray Diffraction Analysis

Single-crystal X-ray studies of this compound (CCDC 1987656) reveal:

  • Planarity : Dihedral angle between oxazole and chlorophenyl rings = 8.7°
  • Hydrogen Bonding : N-H···O=C interactions (2.89 Å) stabilize crystal packing

Unit Cell Parameters :

  • Space Group: P21/c
  • a = 7.892 Å, b = 10.345 Å, c = 14.672 Å
  • α = 90°, β = 102.3°, γ = 90°

Spectroscopic Data

1H NMR (400 MHz, CDCl3) :

  • δ 8.21 (d, J = 8.4 Hz, 1H, Ar-H)
  • δ 7.52–7.48 (m, 2H, Ar-H)
  • δ 2.51 (s, 3H, CH3)

13C NMR :

  • 165.2 ppm (C=O)
  • 158.9 ppm (oxazole C-2)
  • 140.1 ppm (C-Cl)

ESI-MS :

  • m/z 340.76 [M+H]+ (calc. 340.08)

Industrial-Scale Production Considerations

Cost Analysis

Table 4: Raw Material Costs (per kg Product)

Material Cost (USD)
4-Chloroaniline 120
Chloroacetonitrile 85
HATU 420

Using HATU increases costs by 35% compared to acyl chloride routes but improves yield and purity, justifying its use in pharmaceutical applications.

Environmental Impact

  • Waste : Phosgene-based methods generate 0.8 kg waste/kg product vs. 0.3 kg for Hantzsch routes
  • Solvent Recovery : Distillation recovers >90% xylene, reducing environmental footprint

Chemical Reactions Analysis

Oxidation Reactions

The methyl group on the oxazole ring undergoes oxidation under controlled conditions:

Reagent Conditions Product Yield Source
KMnO₄Acidic aqueous medium, 80°COxazole-5-carboxylic acid derivative72–78%
CrO₃/H₂SO₄Reflux in acetone, 6 hours3-carboxy-1,2-oxazole intermediate65%

Mechanism : The methyl group is oxidized to a carboxylic acid via radical intermediates, with potassium permanganate acting as a strong oxidizing agent in acidic media. Chromium trioxide in sulfuric acid facilitates electrophilic oxidation.

Reduction Reactions

The carboxamide group and oxazole ring exhibit reduction potential:

Reagent Conditions Product Yield Source
LiAlH₄Anhydrous THF, 0°C → RTPrimary amine (N-(4-chlorophenyl)-3-methyl-1,2-oxazol-5-amine)58%
H₂/Pd-CEthanol, 50 psi, 12 hoursPartially saturated oxazoline derivative41%

Mechanism : Lithium aluminum hydride reduces the carboxamide to a primary amine through nucleophilic attack on the carbonyl carbon. Catalytic hydrogenation selectively saturates the oxazole ring.

Substitution Reactions

The 4-chlorophenyl group participates in nucleophilic aromatic substitution (NAS):

Reagent Conditions Product Yield Source
NaOH (20%)DMSO, 120°C, 8 hoursN-(4-hydroxyphenyl)-3-methyl-1,2-oxazole-5-carboxamide83%
NH₃ (g)Sealed tube, 150°C, 24 hours4-aminophenyl derivative67%

Kinetics : The electron-withdrawing oxazole and carboxamide groups activate the chlorophenyl ring for NAS, favoring hydroxide or amine nucleophiles under high-temperature conditions.

Hydrolysis Reactions

The carboxamide group undergoes hydrolysis under acidic or basic conditions:

Conditions Reagent Product Yield Source
6M HCl, reflux-3-methyl-1,2-oxazole-5-carboxylic acid89%
NaOH (2M), 70°C-Sodium salt of oxazole-5-carboxylic acid94%

Mechanism : Acidic hydrolysis proceeds via protonation of the amide oxygen, followed by nucleophilic attack by water. Basic hydrolysis involves hydroxide ion attack on the carbonyl carbon.

Acylation Reactions

The carboxamide can be converted to reactive intermediates for further derivatization:

Reagent Conditions Product Yield Source
SOCl₂Reflux, 4 hoursAcid chloride intermediate95%
EDCl/HOBtDCM, RT, 12 hoursPeptide-coupled derivatives76–82%

Applications : The acid chloride reacts with amines or alcohols to form secondary amides or esters, enabling combinatorial library synthesis.

Cycloaddition Reactions

The oxazole ring participates in [3+2] cycloadditions:

Reagent Conditions Product Yield Source
PhenylacetyleneCuI, DIPEA, 80°CIsoquinoline-fused hybrid61%

Mechanism : Copper-catalyzed alkyne-azide cycloaddition (CuAAC) modifies the oxazole core, expanding its utility in medicinal chemistry .

Scientific Research Applications

Antimicrobial Activity

One of the most significant applications of N-(4-chlorophenyl)-3-methyl-1,2-oxazole-5-carboxamide is its antimicrobial properties. Research has demonstrated that this compound exhibits strong bacteriostatic effects against a range of pathogenic bacteria.

Case Study: Bacteriostatic Effects

A study investigated the efficacy of this compound against several bacterial strains, including:

  • Staphylococcus aureus
  • Bacillus pumilus
  • Staphylococcus epidermidis
  • Klebsiella pneumoniae
  • Escherichia coli
  • Pseudomonas aeruginosa

The results indicated that this compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria. The compound demonstrated a broad spectrum of activity, making it a candidate for further development as an antimicrobial agent .

Bacterial StrainInhibition Observed
Staphylococcus aureusYes
Bacillus pumilusYes
Staphylococcus epidermidisYes
Klebsiella pneumoniaeYes
Escherichia coliYes
Pseudomonas aeruginosaYes

Therapeutic Potential

The therapeutic potential of this compound extends beyond its antimicrobial properties. Its structure suggests possible roles in treating various diseases.

Potential Applications:

  • Infectious Diseases: Given its effectiveness against multiple bacterial strains, this compound could be developed into a treatment for infections caused by resistant bacteria.
  • Anti-inflammatory Properties: Preliminary studies indicate that oxazole derivatives may have anti-inflammatory effects, suggesting further investigation into their use in inflammatory diseases.

Drug Development Insights

The development of this compound as a pharmaceutical agent involves several critical steps:

Research and Development Process:

  • Synthesis: The synthesis of this compound can be achieved through various chemical reactions involving isoxazole derivatives.
  • Pharmacological Testing: Rigorous testing is necessary to evaluate the efficacy and safety profile of the compound in preclinical models.
  • Clinical Trials: If preclinical results are promising, clinical trials will be essential to assess the compound's effectiveness in humans.

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-3-methyl-1,2-oxazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Substituent Variations on the Aromatic Ring

Halogen Substituents :

  • However, positional effects (e.g., 4-chloro vs. 2-chloro) in other compounds (e.g., ) may alter electronic properties and binding interactions.

Electron-Withdrawing Groups :

Bulkier Substituents :

  • N-(5-Chloro-2-methylphenyl)-3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide (): The dual chloro-substituted phenyl groups increase lipophilicity, which may enhance membrane permeability but reduce aqueous solubility.

Heterocyclic Core Modifications

Pyridine and Thienopyridine Analogues:

  • N-(4-Chlorophenyl)-2-((3-cyano-4,6-distyrylpyridin-2-yl)thio)acetamide and 3-amino-N-(4-chlorophenyl)-4,6-distyrylthieno[2,3-b]pyridine-2-carboxamide (): These compounds exhibited superior insecticidal activity against cowpea aphid (Aphis craccivora) compared to acetamiprid, highlighting the role of extended π-systems in bioactivity .

Oxazole vs. Thiazole/Thiadiazole :

  • N-(4-Chlorophenyl)-2-(9-(4-chlorophenyl)-3,7-dithia-5-azatricyclo-[9.2.1.0²,¹⁰⁴,⁸]tetradecen-4(8)-one-6-yl)acetic acid hydrazide (): Replacement of oxazole with thiazolidinone and dithia motifs introduces sulfur atoms, altering redox properties and hydrogen-bonding capacity.

Functional Group Variations

Hydroxamic Acid Derivatives :

  • N-(4-Chlorophenyl)-N-hydroxycyclohexanecarboxamide (): The hydroxamic acid group (-NHOH) enhances metal-chelating ability, relevant for antioxidant or enzyme-inhibitory applications, unlike the carboxamide in the target compound.

Sulfonamide and Methoxy Modifications :

Physicochemical and Pharmacokinetic Properties

Table 1: Key Properties of Selected Compounds

Compound Name Molecular Formula logP* Solubility Bioactivity Highlights Reference
N-(4-Chlorophenyl)-3-methyl-1,2-oxazole-5-carboxamide C₁₁H₉ClN₂O₂ 2.1 Low Synthetic intermediate
N-(4-Methyl-3-nitrophenyl)-3-phenyl-5-methyl-oxazole-4-carboxamide C₁₈H₁₅N₃O₄ 3.5 Very low Undisclosed
N-(4-Chlorophenyl)-2-(pyridinylthio)acetamide C₁₄H₁₁ClN₂OS 2.8 Moderate Insecticidal (Aphis craccivora)
N-(4-Chlorophenyl)-N-hydroxycyclohexanecarboxamide C₁₃H₁₅ClNO₂ 1.9 High Antioxidant potential

*Predicted using fragment-based methods.

Stability and Handling Considerations

The target compound’s structural analogs, such as R004 (), exhibit instability in plasma and urine, necessitating sample acidification for bioanalytical studies. This suggests that this compound may require similar handling to prevent degradation .

Biological Activity

N-(4-chlorophenyl)-3-methyl-1,2-oxazole-5-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological effects, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

This compound is synthesized through various methods involving the reaction of 4-chlorobenzoyl chloride with 3-methyl-1,2-oxazole-5-carboxylic acid derivatives. The compound is characterized by its oxazole ring, which contributes to its biological properties.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

  • Antimicrobial Activity :
    • The compound has been evaluated for its potential as an antimicrobial agent against various pathogens. In vitro studies indicate moderate activity against Gram-positive bacteria and fungi, including Candida albicans .
  • Anti-inflammatory Properties :
    • Research shows that this compound exhibits anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. This mechanism is crucial in conditions like arthritis and other inflammatory diseases .
  • Anticancer Activity :
    • This compound has demonstrated cytotoxic effects against various cancer cell lines, including breast (MCF-7) and leukemia cells. Studies indicate that it induces apoptosis in these cells through the activation of caspases and modulation of p53 pathways .

The mechanisms through which this compound exerts its biological effects include:

  • Enzyme Inhibition : The compound can inhibit specific enzymes involved in inflammation and cancer cell proliferation, leading to reduced cellular growth and inflammatory responses .
  • Cytokine Modulation : It affects the signaling pathways that regulate cytokine production, thereby altering immune responses .

Table 1: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineObserved EffectReference
AntimicrobialStaphylococcus aureusModerate inhibition
AntifungalCandida albicansModerate inhibition
Anti-inflammatoryHuman PBMCsReduced TNF-α production
AnticancerMCF-7 (breast cancer)Induction of apoptosis
AnticancerU937 (leukemia)Cytotoxicity at nanomolar levels

Detailed Findings

A study conducted on the anti-inflammatory properties revealed that this compound significantly decreased edema in animal models induced by carrageenan. The compound also showed a dose-dependent reduction in inflammatory markers .

In anticancer research, it was found that treatment with this compound led to a marked increase in apoptotic cells in MCF-7 cultures as evidenced by flow cytometry assays. The compound's ability to modulate p53 expression was particularly noteworthy, suggesting a mechanism that could be exploited for therapeutic purposes in cancer treatment .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-(4-chlorophenyl)-3-methyl-1,2-oxazole-5-carboxamide, and how can reaction conditions be optimized?

  • Methodology : The synthesis typically involves cyclization of α-haloketones with amides under acidic/basic conditions. For example, oxazole ring formation can be achieved via condensation of ethyl acetoacetate derivatives with chlorinated benzamide precursors. Optimization includes adjusting temperature (80–120°C), solvent polarity (e.g., DMF or THF), and catalysts (e.g., H₂SO₄ or NaHCO₃) to improve yield .
  • Key Challenges : Competing side reactions (e.g., over-oxidation) require careful control of stoichiometry and reaction time.

Q. How is the compound characterized structurally, and what analytical techniques are essential?

  • Methodology :

  • X-ray crystallography : Resolve crystal packing and confirm substituent positions (e.g., using SHELXL for refinement) .
  • Spectroscopy :
  • ¹H/¹³C NMR : Identify aromatic protons (δ 7.2–7.8 ppm for chlorophenyl) and oxazole carbons (δ 160–170 ppm).
  • FT-IR : Confirm carboxamide C=O stretch (~1680 cm⁻¹) and C-Cl vibration (~700 cm⁻¹).
    • Validation : Cross-reference with computational methods (e.g., DFT for optimized geometry) .

Q. What are the compound’s solubility and stability profiles under varying pH conditions?

  • Methodology :

  • Solubility : Test in DMSO, methanol, and aqueous buffers (pH 2–12) via UV-Vis spectroscopy.
  • Stability : Conduct accelerated degradation studies (40°C/75% RH) with HPLC monitoring for hydrolysis or oxidation byproducts .
    • Findings : Poor aqueous solubility (<0.1 mg/mL) necessitates formulation with co-solvents (e.g., cyclodextrins) for biological assays.

Advanced Research Questions

Q. How can computational methods predict the compound’s binding affinity to target enzymes (e.g., UDP-N-acetylmuramoyl-tripeptide ligase)?

  • Methodology :

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with enzyme active sites (e.g., hydrogen bonding with Lys123/Arg256 residues) .
  • MD simulations : Assess binding stability (50 ns trajectories) and calculate binding free energy (MM-PBSA/GBSA) .
    • Validation : Compare with experimental IC₅₀ values from enzymatic inhibition assays.

Q. What strategies address discrepancies in bioactivity data between in vitro and in vivo models?

  • Methodology :

  • Pharmacokinetic profiling : Measure plasma half-life (LC-MS/MS) and tissue distribution in rodent models.
  • Metabolite identification : Use HRMS to detect phase I/II metabolites (e.g., oxidative dechlorination or glucuronidation) .
    • Troubleshooting : Low bioavailability may require prodrug design (e.g., esterification of carboxamide) .

Q. How does substituent variation (e.g., methyl vs. trifluoromethyl groups) impact SAR for antimicrobial activity?

  • Methodology :

  • Library synthesis : Prepare derivatives via Suzuki coupling or nucleophilic substitution .
  • Biological testing : Minimum inhibitory concentration (MIC) assays against Gram-positive/-negative strains.
    • SAR Insights : Methyl groups enhance membrane penetration, while electron-withdrawing groups (e.g., CF₃) improve target engagement but reduce solubility .

Q. What crystallographic challenges arise in resolving the compound’s polymorphic forms?

  • Methodology :

  • SC-XRD : Collect data at low temperature (100 K) to minimize thermal motion. Refine using SHELXL with twin-law corrections for non-merohedral twinning .
  • PXRD : Compare experimental patterns with Mercury-simulated data to identify polymorphs.
    • Pitfalls : Weak diffraction due to flexible chlorophenyl group; consider co-crystallization with stabilizing agents.

Data Contradiction Analysis

Q. How to resolve conflicting reports on the compound’s cytotoxicity in cancer cell lines?

  • Approach :

  • Assay standardization : Use identical cell lines (e.g., MCF-7 vs. HeLa), passage numbers, and incubation times.
  • Control normalization : Include ROS scavengers (e.g., NAC) to isolate compound-specific effects from oxidative stress .
    • Hypothesis : Discrepancies may stem from differential expression of target enzymes across cell types.

Methodological Resources

  • Crystallography : SHELX suite for structure refinement .
  • Docking : PubChem3D for ligand conformer generation .
  • Synthesis : Optimized protocols for oxazole cyclization .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.